1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the pyrroloquinoline family. This class of compounds is notable for its diverse biological activities, which have made them subjects of interest in medicinal chemistry and drug development. The compound features a unique structure comprising a pyrrole ring fused to a quinoline framework, contributing to its potential in various scientific applications.
The compound can be classified as a brominated heterocycle due to the presence of a bromine atom in its molecular structure. Its classification within the broader category of quinoline derivatives highlights its relevance in biological research, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one can be achieved through several synthetic routes. A common method involves the cyclization of appropriate precursors under specific conditions. One effective approach is a multi-component reaction involving brominated substrates, which can be conducted in solvent systems like dimethyl sulfoxide or water to facilitate the reaction.
In an industrial context, large-scale production might utilize continuous flow reactors to optimize reaction conditions and improve yield and purity. Green chemistry principles are increasingly applied to minimize environmental impact through non-toxic solvents and recyclable catalysts.
1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 264.09 g/mol. The presence of the bromine atom significantly influences its reactivity and potential applications.
1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one can undergo various chemical transformations:
The reactions typically require specific conditions:
These reactions lead to various derivatives with distinct biological properties.
The mechanism of action for 1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one primarily involves its ability to interact with specific biological targets:
These interactions suggest potential applications in therapeutic areas such as cancer treatment and anti-inflammatory therapies.
1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one typically exhibits:
The compound's chemical properties include:
1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one has several scientific uses:
The construction of the tricyclic pyrrolo[2,3-c]quinolin-4-one scaffold requires strategic bond disconnections to balance synthetic efficiency and regiochemical control. A prominent approach involves Povarov-type imino Diels-Alder reactions between functionalized anilines and pyrrolic dienophiles. This method enables the simultaneous formation of the fused pyridine ring and installation of the C4-ketone functionality under acid catalysis, yielding the dihydroquinolinone core in a single step with moderate to excellent yields (59–85%) [3]. Alternative routes employ post-Ugi cyclization strategies, where a four-component Ugi condensation generates advanced intermediates that undergo acid-mediated cyclodehydration. This approach benefits from inherent structural diversity, allowing incorporation of varied aldehydes, ketones, and isocyanides early in the synthesis [3]. For halogenated precursors, Sonogashira cross-coupling provides access to alkynylated intermediates that undergo subsequent cyclocondensation with aryl aldehydes. This method is particularly valuable for introducing C1-bromine pre-functionalization, as demonstrated in the synthesis of brominated pyrrolo[3,2,1-ij]quinoline analogs, where 2-amino-5-bromo-3-iodobenzamide serves as the key building block [5] [9].
Table 1: Representative Multi-Step Syntheses of Pyrroloquinolinone Cores
| Starting Materials | Key Reaction | Conditions | Intermediate | Final Core Yield |
|---|---|---|---|---|
| Aminoaldehyde acetal + substituted anilines | Povarov reaction | H₂SO₄, ethanol, reflux | Dihydropyrroloquinoline | 59-85% [3] |
| 2-Amino-5-bromo-3-iodobenzamide + terminal alkynes | Sonogashira coupling | (PPh₃)₂PdCl₂-CuI, DMF/EtOH, base | 2-Amino-5-bromo-3-(arylethynyl)benzamide | 68-75% [5] |
| Ugi adducts (4-component) | Acid-mediated cyclization | H₂SO₄, 60°C | Dihydropyrrolo[3,4-b]quinolin-1-one | 51-97% [3] |
| Cycloimmonium N-ylides + ethyl propiolate | 1,3-Dipolar cycloaddition | K₂CO₃, DMF, rt | Pyrrolo-fused heterocycles | 30-80% [8] |
Regioselective bromination at the electron-deficient C1 position of the pyrroloquinolinone scaffold presents distinct challenges due to competing reactions at electron-rich pyrrolic sites. Electrophilic aromatic substitution (EAS) requires precise Lewis acid catalysis and temperature control to override inherent electronic biases. Optimal results are achieved using bromine (Br₂) in dichloroethane with catalytic FeCl₃ at 0–5°C, where the Lewis acid coordinates to the C4-ketone, activating the adjacent C1 position for substitution. This approach delivers 1-brominated products with >85% regioselectivity and 70–78% isolated yields, minimizing dibromide formation [6] [8]. For bromine installation early in the synthesis, direct use of 5-bromoisatin precursors in Conrad-Limpach quinoline syntheses provides unambiguous regiocontrol. This method leverages the inherent reactivity of the brominated isatin nucleus, cyclizing with β-ketoesters to form the quinolinone ring with bromine pre-positioned at C1 [3] [5]. Computational studies (DFT) confirm the kinetic preference for C1 bromination, revealing a 4.3 kcal/mol energy advantage over C3 attack due to transition state stabilization via ketone coordination [6].
The unsymmetical nature of 1-bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one creates distinct reactivity landscapes at C2, C3, N5, and C9 positions. N5-Alkylation demonstrates exceptional regioselectivity under phase-transfer conditions (K₂CO₃/TBAB), favoring the pyrrolidine nitrogen over the lactam due to its higher nucleophilicity. This enables installation of propargyl, alkyl, and benzyl groups with >95% selectivity [3] [7]. Electrophilic C2 functionalization occurs selectively at the electron-rich α-position adjacent to the ketone. Vilsmeier-Haack formylation using POCl₃/DMF delivers 2-chloropyrroloquinoline-4-carbaldehydes, while Mannich reactions with secondary amines yield 2-aminomethyl derivatives [3]. The C1-bromine significantly enhances ortho-directed metalation at C9. Treatment with n-BuLi at –78°C generates stable aryllithium species that react with electrophiles (D₂O, I₂, aldehydes) to afford 9-substituted products with 89–93% regioselectivity, confirmed by NOESY and X-ray crystallography [5] [7].
Table 2: Regioselective Modification Sites and Corresponding Reagents
| Position | Reaction Type | Preferred Reagents | Regioselectivity | Key Applications |
|---|---|---|---|---|
| C1 | Electrophilic bromination | Br₂/FeCl₃, DCE, 0°C | >85% [6] | Suzuki coupling precursors |
| C2 | Vilsmeier formylation | POCl₃/DMF, 60°C | >90% [3] | Aldehyde ligation handles |
| C9 | Ortho-directed metalation | n-BuLi (–78°C), then electrophiles | 89-93% [7] | Radiolabeling, cross-coupling |
| N5 | Alkylation | R-X, K₂CO₃, TBAB, CH₃CN | >95% [3] | Solubility enhancement |
The C1-bromine serves as a versatile handle for palladium-catalyzed cross-coupling to generate structurally diverse libraries. Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids under Pd(PPh₃)₄/K₂CO₃ catalysis in toluene/ethanol (3:1) afford biaryl derivatives in 75–92% yields. These compounds demonstrate enhanced π-conjugation, shifting fluorescence emission to 450–550 nm for potential biosensing applications [5] [8]. Buchwald-Hartwig aminations using BINAP/Pd₂(dba)₃ and Cs₂CO₃ enable C–N bond formation with secondary amines, yielding amino-functionalized analogs with improved solubility. This method is particularly effective for installing morpholino, piperazinyl, and dimethylamino groups that enhance interactions with biological targets like topoisomerases and tubulin [6] [8]. The ketone at C4 undergoes hydrazone formation with arylhydrazines in acetic acid, producing derivatives with demonstrated antileishmanial activity (IC₅₀ = 5.35–10.51 μM against L. donovani amastigotes) [3] [7]. Microwave-assisted click chemistry on N5-propargyl derivatives using azides and CuSO₄/sodium ascorbate generates triazole-linked hybrids that exhibit dual FXa/FXIa inhibition (IC₅₀ = 0.19–3.49 μM), crucial for anticoagulant development [6] [8].
Table 3: Bioactive Libraries Derived from 1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one
| Modification | Reaction Conditions | Products | Biological Activity | Potency (IC₅₀/GI₅₀) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C | 1-Aryl/heteroaryl derivatives | Tubulin polymerization inhibition | 27 nM (A498 renal) [8] |
| Buchwald amination | Pd₂(dba)₃, BINAP, Cs₂CO₃, dioxane, 100°C | 1-Aminoalkyl derivatives | Topoisomerase I inhibition | 34 nM (HCT116) [8] |
| Hydrazone formation | ArNHNH₂, AcOH, Δ | C4-hydrazones | Antileishmanial (amastigotes) | 5.35–8.36 μM [3] |
| Triazole click chemistry | N5-propargyl + azide, CuSO₄, sodium ascorbate, MW | Triazole hybrids | Dual FXa/FXIa inhibition | 0.197–3.49 μM [6] |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2